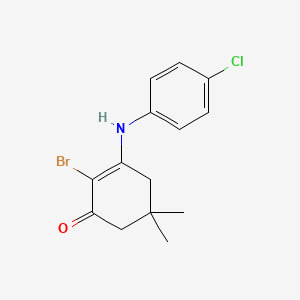
2-Bromo-3-((4-chlorophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Bromo-3-((4-chlorophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one” is a complex organic molecule that contains several functional groups. These include a bromo group, a chlorophenyl group, an amino group, and a cyclohexenone ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromo and chlorophenyl groups could be introduced through electrophilic aromatic substitution reactions . The amino group could be introduced through nucleophilic substitution or addition reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclohexenone ring suggests that the molecule may have a rigid, cyclic structure. The bromo, chlorophenyl, and amino groups would likely be attached to this ring .Chemical Reactions Analysis
The compound could participate in a variety of chemical reactions, depending on the conditions. The bromo group could be replaced by other groups in a nucleophilic substitution reaction. The amino group could react with carboxylic acids to form amides, or it could be acylated to form amine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino group and the nonpolar cyclohexenone ring could give the compound both polar and nonpolar characteristics .科学的研究の応用
Synthesis and Crystalline Structure
Crystallization and Reactant Relationships : The crystallization of related compounds, like 3-[5-(4-Bromophenyl)-1H-pyrazol-3-ylamino]-5,5-dimethylcyclohex-2-en-1-one, from reactions involving dimethylcyclohexane-1,3-dione and amino-bromophenyl derivatives demonstrates the stoichiometric relationships and structural complexities achievable through organic synthesis. The resulting cocrystals exhibit intricate hydrogen bonding patterns, highlighting the compound's potential for further chemical investigation and application in materials science (Cruz et al., 2006).
Anticonvulsant Activity and Structural Analysis : Investigations into similar enaminones have explored their anticonvulsant activities, providing insights into their pharmacological potentials. Studies on molecules like methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate have furthered understanding of structure-activity relationships within this class of compounds, contributing to medicinal chemistry (Scott et al., 1993).
Chemical Properties and Reactions
- Electrophilic Substitution and Rearrangement : Research into the bromination and other electrophilic substitutions of cyclohexenones and related structures has illuminated the regio- and chemoselectivity of these reactions. Such studies are foundational for synthesizing new organic compounds with potential applications in drug development and materials science (Shirinian et al., 2012).
Molecular Interactions and Supramolecular Chemistry
- Hydrogen Bonding in Crystal Engineering : The analysis of hydrogen-bonded secondary enaminones within supramolecular structures reveals the significance of N-H...O hydrogen bonding assisted by resonance. These findings contribute to the field of crystal engineering, where such interactions are crucial for designing materials with desired properties (Bertolasi et al., 1998).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-bromo-3-(4-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO/c1-14(2)7-11(13(15)12(18)8-14)17-10-5-3-9(16)4-6-10/h3-6,17H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZLTBFYYVMXAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)Br)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
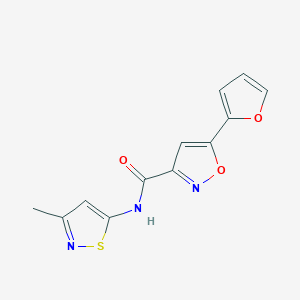
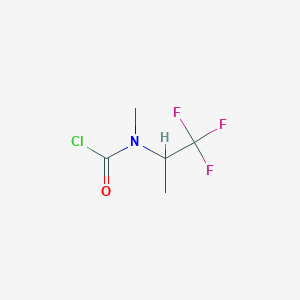
![[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;dihydrochloride](/img/structure/B2818986.png)
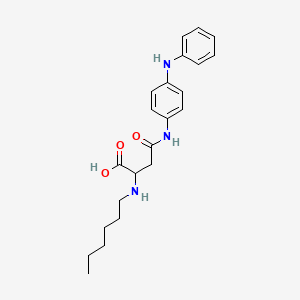
![{[1-Ethyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}methylamine](/img/structure/B2818991.png)
![N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2818992.png)
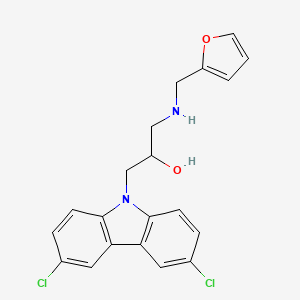
![2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2818994.png)
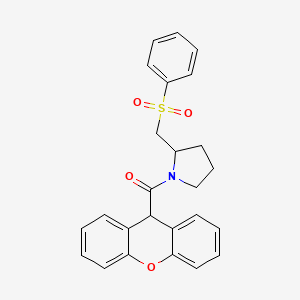
![4-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2818998.png)



![1-[3-(2-Fluorobenzenesulfonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2819007.png)
